3-Chloro-4-nitrobenzoyl chloride
Overview
Description
3-Chloro-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3. It is an acid halide and is known for its reactivity and utility in various chemical synthesis processes . This compound is often used as an intermediate in the preparation of other chemical substances, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-nitrobenzoyl chloride can be synthesized through the chlorination of 3-chloro-4-nitrobenzoic acid using thionyl chloride or oxalyl chloride . The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitrobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Acylation Reactions: It is used as an acylating agent in Friedel-Crafts acylation reactions with activated benzenes.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination of 3-chloro-4-nitrobenzoic acid.
Iron and Hydrochloric Acid: Employed in the reduction of the nitro group.
Lewis Acids: Such as aluminum chloride, used in Friedel-Crafts acylation reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Aminobenzoyl Chloride: Formed through the reduction of the nitro group.
Acylated Benzenes: Formed through Friedel-Crafts acylation reactions.
Scientific Research Applications
3-Chloro-4-nitrobenzoyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.
Biology: Used in the modification of biomolecules for studying biological pathways.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules . The molecular targets include amines, alcohols, and other nucleophilic species, which undergo acylation to form amides, esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoyl Chloride: Similar in structure but lacks the chlorine substituent at the 3-position.
3-Nitrobenzoyl Chloride: Lacks the chlorine substituent at the 4-position.
4-Chloro-3-nitrobenzoic Acid: The carboxylic acid precursor to 3-chloro-4-nitrobenzoyl chloride.
Uniqueness
This compound is unique due to the presence of both chlorine and nitro substituents, which enhance its reactivity and make it a valuable intermediate in various chemical synthesis processes . Its dual functionality allows for diverse chemical transformations, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
3-chloro-4-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWOGMICIAQMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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